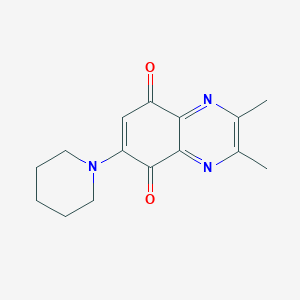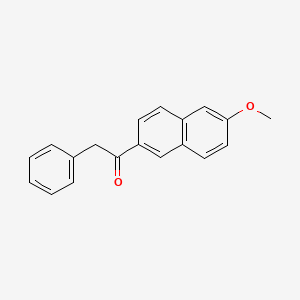
Ethanone, 1-(6-methoxy-2-naphthalenyl)-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-METHOXYNAPHTHALEN-2-YL)-2-PHENYLETHANONE is an organic compound that features a naphthalene ring substituted with a methoxy group at the 6-position and a phenylethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-METHOXYNAPHTHALEN-2-YL)-2-PHENYLETHANONE typically involves the reaction of 6-methoxy-2-acetonaphthone with benzaldehyde under basic conditions. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(6-METHOXYNAPHTHALEN-2-YL)-2-PHENYLETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Applications De Recherche Scientifique
1-(6-METHOXYNAPHTHALEN-2-YL)-2-PHENYLETHANONE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism of action of 1-(6-METHOXYNAPHTHALEN-2-YL)-2-PHENYLETHANONE involves its interaction with molecular targets such as nuclear receptors. For example, it can modulate the activity of Nur77, leading to the induction of apoptosis in cancer cells. This modulation involves the upregulation of Nur77 expression and its nuclear export, triggering apoptosis pathways .
Comparaison Avec Des Composés Similaires
1-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl derivatives: These compounds also feature a methoxynaphthalene moiety and have been studied for their anti-tumor activity.
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: This compound shares the methoxynaphthalene structure and has been evaluated for its anti-inflammatory properties.
Uniqueness: 1-(6-METHOXYNAPHTHALEN-2-YL)-2-PHENYLETHANONE is unique due to its specific combination of a methoxynaphthalene ring and a phenylethanone moiety, which imparts distinct chemical and biological properties. Its ability to modulate nuclear receptors like Nur77 sets it apart from other similar compounds.
Propriétés
Numéro CAS |
127660-84-8 |
|---|---|
Formule moléculaire |
C19H16O2 |
Poids moléculaire |
276.3 g/mol |
Nom IUPAC |
1-(6-methoxynaphthalen-2-yl)-2-phenylethanone |
InChI |
InChI=1S/C19H16O2/c1-21-18-10-9-15-12-17(8-7-16(15)13-18)19(20)11-14-5-3-2-4-6-14/h2-10,12-13H,11H2,1H3 |
Clé InChI |
IYHPGMVGBHSZFM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


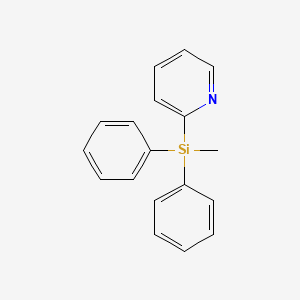



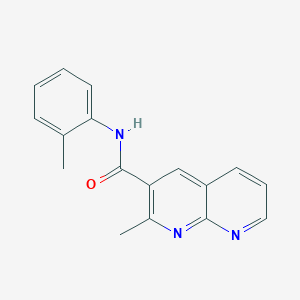
![Methyl 4-chlorothiazolo[4,5-C]quinoline-6-carboxylate](/img/structure/B11847540.png)
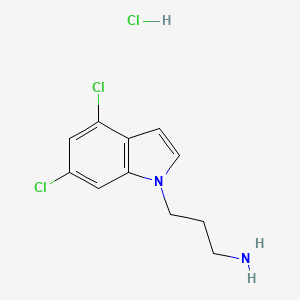
![3-Bromo-4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11847579.png)
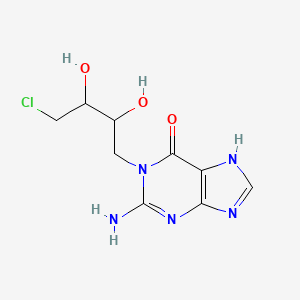
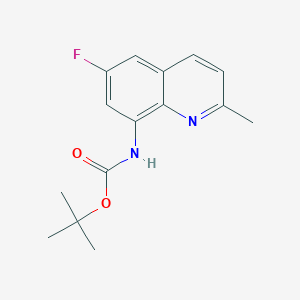

![2-(4-Oxo-4H-naphtho[1,2-b]pyran-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B11847595.png)

